BTZ043 Racemat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

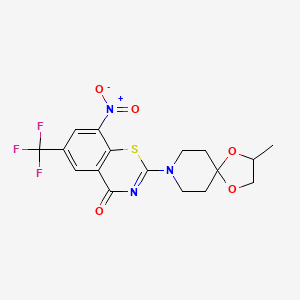

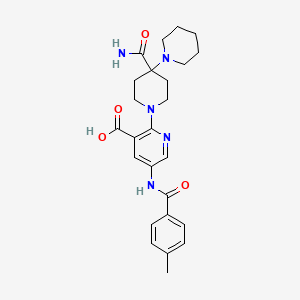

BTZ043 Racemate is a compound known for its potent antimycobacterial properties. It is a decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) inhibitor, which makes it a promising candidate for the treatment of tuberculosis. The compound has shown significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains .

Wissenschaftliche Forschungsanwendungen

BTZ043 Racemate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of benzothiazinones.

Biology: The compound is used to investigate the biological pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.

Medicine: BTZ043 Racemate is being explored as a potential drug candidate for the treatment of tuberculosis, especially in cases involving drug-resistant strains.

Industry: The compound is used in the development of new antimycobacterial agents and formulations for clinical trials

Wirkmechanismus

BTZ043 Racemate exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). This enzyme is crucial for the synthesis of D-arabinofuranose, a component of the mycobacterial cell wall. By blocking this enzyme, BTZ043 Racemate disrupts cell wall synthesis, leading to cell lysis and death of Mycobacterium tuberculosis. The compound’s mechanism of action is highly selective for mycobacterial species, making it an effective antimycobacterial agent .

Safety and Hazards

Zukünftige Richtungen

Benzothiazinethione, a derivative of BTZ043, has shown superb in vivo antitubercular efficacy in an acute Mtb infection mouse model, significantly better than that of BTZ043 . This indicates that Benzothiazinethione could be a promising preclinical candidate for the treatment of drug-resistant tuberculosis .

Biochemische Analyse

Biochemical Properties

BTZ043 Racemate interacts with the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), inhibiting its function . This interaction is crucial as DprE1 plays a significant role in the biosynthesis of arabinans, vital components of mycobacterial cell walls .

Cellular Effects

BTZ043 Racemate has a profound impact on the cellular processes of Mycobacterium tuberculosis. By inhibiting DprE1, BTZ043 Racemate blocks the formation of decaprenylphosphoryl arabinose, leading to cell lysis and death of Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of action of BTZ043 Racemate involves the formation of a covalent bond with the DprE1 enzyme, thereby inhibiting its function . This inhibition blocks a critical step in the biosynthesis of arabinans, leading to the lysis and death of the bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, BTZ043 Racemate rapidly decreases the growth rate of Mycobacterium smegmatis cells, followed by a swelling of the poles and lysis of the cells after a few hours .

Dosage Effects in Animal Models

In animal models of chronic tuberculosis, administration of BTZ043 Racemate reduces the bacterial burden in the lungs and spleens . The effects vary with different dosages, indicating a dose-dependent response .

Metabolic Pathways

BTZ043 Racemate is involved in the metabolic pathway that leads to the biosynthesis of arabinans . It interacts with the enzyme DprE1, which is a critical component of this pathway .

Transport and Distribution

It is known that BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria .

Subcellular Localization

BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria . This subcellular localization is crucial for the drug’s function as it allows for the effective inhibition of DprE1, thereby blocking the biosynthesis of arabinans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BTZ043 Racemate involves multiple steps, starting with the preparation of the benzothiazinone coreThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with gentle warming and ultrasonic assistance to achieve the desired solubility .

Industrial Production Methods

Industrial production of BTZ043 Racemate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

BTZ043 Racemate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitro group to form amines.

Substitution: Substitution reactions can introduce different functional groups into the benzothiazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various derivatives of BTZ043 Racemate with modified functional groups, which can potentially enhance its biological activity and pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

PBTZ169 (Macozinone): Another benzothiazinone with similar antimycobacterial properties.

Isoniazid: A first-line antitubercular drug with a different mechanism of action.

Ethambutol: Another first-line antitubercular drug that targets cell wall synthesis.

Uniqueness

BTZ043 Racemate stands out due to its high potency against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, targeting the DprE1 enzyme, makes it a valuable addition to the arsenal of antitubercular agents .

Eigenschaften

IUPAC Name |

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUIRORNXIOHQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678524 |

Source

|

| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957217-65-1 |

Source

|

| Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)

![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)